Cas no 2228138-03-0 (2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)

2-1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid is a cyclobutylacetic acid derivative featuring a substituted pyrazole moiety, which imparts unique structural and functional properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate or active ingredient. The cyclobutyl ring enhances conformational rigidity, while the pyrazole group offers versatility for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of targeted bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic accessibility and modular design make it a practical choice for applications requiring tailored molecular frameworks.
2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid structure
2228138-03-0 structure
商品名:2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid
CAS番号:2228138-03-0
MF:C11H16N2O2
メガワット:208.256942749023
CID:6423168
PubChem ID:165651794

2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid
    • EN300-1766340
    • 2228138-03-0
    • 2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
    • インチ: 1S/C11H16N2O2/c1-8-9(7-13(2)12-8)11(4-3-5-11)6-10(14)15/h7H,3-6H2,1-2H3,(H,14,15)
    • InChIKey: KAHBBVRQUKNIFD-UHFFFAOYSA-N
    • ほほえんだ: OC(CC1(C2=CN(C)N=C2C)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 208.121177757g/mol
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 55.1Ų

2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1766340-5.0g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
5g
$4764.0 2023-06-03
Enamine
EN300-1766340-2.5g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
2.5g
$3220.0 2023-09-20
Enamine
EN300-1766340-10.0g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
10g
$7065.0 2023-06-03
Enamine
EN300-1766340-0.05g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
0.05g
$1381.0 2023-09-20
Enamine
EN300-1766340-5g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
5g
$4764.0 2023-09-20
Enamine
EN300-1766340-0.1g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
0.1g
$1447.0 2023-09-20
Enamine
EN300-1766340-0.5g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
0.5g
$1577.0 2023-09-20
Enamine
EN300-1766340-1.0g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
1g
$1643.0 2023-06-03
Enamine
EN300-1766340-1g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
1g
$1643.0 2023-09-20
Enamine
EN300-1766340-0.25g
2-[1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid
2228138-03-0
0.25g
$1513.0 2023-09-20

2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid 関連文献

2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acidに関する追加情報

Introduction to 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid (CAS No. 2228138-03-0) and Its Emerging Applications in Chemical Biology

2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid, identified by the chemical identifier CAS No. 2228138-03-0, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a cyclobutylacetic acid core appended with a 1,3-dimethyl-1H-pyrazol-4-yl substituent, presents a unique scaffold that has the potential to exhibit diverse biological activities. The combination of these structural elements not only makes it a subject of interest for medicinal chemists but also opens up avenues for exploring its utility in drug discovery and development.

The pyrazole moiety is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The presence of two methyl groups at the 1 and 3 positions of the pyrazole ring enhances its lipophilicity, which can be advantageous for membrane permeability and oral bioavailability. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators that require efficient delivery to target tissues.

The cyclobutylacetic acid component introduces a rigid, cyclic structure that can influence the conformational flexibility of the molecule. Such structural rigidity is often desirable in drug design, as it can improve binding affinity and selectivity by stabilizing the interaction with biological targets. The acetic acid functionality at one end of the cyclobutyl ring further provides a site for potential derivatization, allowing chemists to fine-tune the properties of the compound for specific applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid with biological targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to inflammation and cancer. For instance, preliminary docking studies have indicated potential interactions with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its potential as an enzyme inhibitor, the structural features of 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid make it an attractive candidate for further exploration as a scaffold for drug discovery. The presence of both hydrophobic and hydrophilic regions within the molecule allows for interactions with a wide range of biological targets, including proteins and nucleic acids. This versatility is particularly valuable in the quest to develop multitargeted therapeutics that can address complex diseases more effectively than single-target drugs.

The synthesis of 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid presents both challenges and opportunities for synthetic chemists. The construction of the cyclobutyl ring requires careful consideration of reaction conditions to ensure high yield and purity. Additionally, introducing the pyrazole substituent necessitates a multi-step synthetic route that may involve protecting group strategies and transition metal-catalyzed reactions. Despite these challenges, recent innovations in synthetic methodologies have made it increasingly feasible to access complex molecules like this one with high efficiency.

One particularly promising approach involves using transition metal-catalyzed cross-coupling reactions to construct the pyrazole-cyclobutyl linkage. These reactions are highly versatile and can be performed under mild conditions, often with excellent regioselectivity. Furthermore, recent developments in photoredox catalysis have opened up new possibilities for constructing complex molecular architectures through light-driven reactions. Such advancements not only facilitate the synthesis of 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid but also contribute to the broader field of organic synthesis by providing innovative tools for molecular construction.

The pharmacological evaluation of 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid has been ongoing in several research laboratories worldwide. Initial in vitro studies have shown promising results regarding its ability to modulate certain biological pathways. For example, cell-based assays have demonstrated potential inhibitory effects on inflammatory cytokine production, suggesting its utility as an anti-inflammatory agent. Additionally, preliminary animal studies have shown evidence of analgesic activity comparable to known NSAIDs but with potentially improved selectivity and reduced side effects.

The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties such as solubility, stability, and metabolic profile. The structural features of 2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid offer several advantages in this regard. The lipophilic nature of the pyrazole moiety enhances membrane permeability, while the acetic acid group provides a site for hydrogen bonding interactions that can improve solubility. Furthermore, computational modeling has suggested that this compound may exhibit good metabolic stability due to its resistance to enzymatic degradation by cytochrome P450 enzymes.

The potential applications of 2-1-(1,3-dimethyl-1H-pyrazol-4-y lcyclobutylacetic acid) extend beyond its role as an anti-inflammatory agent or analgesic. Its unique structural framework suggests utility in other therapeutic areas such as oncology and neurology. For instance, preclinical studies have indicated that compounds with similar scaffolds may interfere with signaling pathways involved in tumor growth and progression. Similarly, interactions with neurotransmitter receptors could make it a candidate for treating neurological disorders such as epilepsy or Alzheimer's disease.

As research into 2 - - ( - ) - - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- 2228138 03 0 continues , it will be essential to optimize synthetic routes for large-scale production while maintaining high purity standards . Collaborative efforts between synthetic chemists , biologists , pharmacologists , and medicinal chemists will be crucial in translating laboratory findings into clinical applications . The growing body of evidence supporting the potential therapeutic value of this compound underscores its importance as an emerging player in drug discovery .

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